8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a xanthine-derived core modified with substitutions at positions 7 and 6. The 2-chlorobenzyl group at position 7 and the 4-benzylpiperidin-1-ylmethyl moiety at position 8 distinguish it structurally.
Properties
Molecular Formula |
C27H30ClN5O2 |
|---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
8-[(4-benzylpiperidin-1-yl)methyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C27H30ClN5O2/c1-30-25-24(26(34)31(2)27(30)35)33(17-21-10-6-7-11-22(21)28)23(29-25)18-32-14-12-20(13-15-32)16-19-8-4-3-5-9-19/h3-11,20H,12-18H2,1-2H3 |
InChI Key |
KTGBTEYGNLUUHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.
Introduction of Benzyl and Chlorobenzyl Groups: Benzylation and chlorobenzylation can be achieved using benzyl chloride and 2-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with the intermediate purine compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperidine moieties.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Products may include benzaldehyde derivatives.
Reduction: Products may include fully reduced benzyl derivatives.
Substitution: Products may include various substituted purine derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antimalarial Activity
Research indicates that derivatives of this compound may exhibit activity against Plasmodium falciparum, the causative agent of malaria. The mechanism is hypothesized to involve inhibition of parasite growth through interaction with specific biochemical pathways crucial for the survival and replication of the parasite .
Psychopharmacological Effects
In preclinical studies, the compound has shown potential for modulating neurotransmitter systems. It has been evaluated for its effects on anxiety-like behaviors in rodent models, suggesting a mechanism involving serotonin receptor modulation. This could position it as a candidate for anxiety disorder treatments.
Anticancer Potential
The compound has been studied for its ability to inhibit cancer cell proliferation. It appears to interfere with the phosphoinositide 3-kinase (PI3K) signaling pathway, which is critical in cell growth and survival. Experiments demonstrated that treatment with the compound led to increased apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
Several studies have been conducted to elucidate the pharmacological profile of this compound:
Case Study 1: Antimalarial Efficacy
A study investigated the efficacy of this compound against Plasmodium falciparum in vitro. Results indicated significant inhibition of parasite growth at micromolar concentrations, supporting further exploration as a potential antimalarial drug.
Case Study 2: Psychotropic Effects
In behavioral assays involving rodent models, administration of the compound resulted in reduced anxiety-like behavior compared to control groups. This effect was correlated with alterations in serotonin levels, suggesting a possible therapeutic application in treating anxiety disorders.
Case Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines demonstrated that the compound effectively reduced cell viability through apoptosis induction. The results indicated that the compound could serve as a lead structure for developing new anticancer agents targeting the PI3K pathway.
Mechanism of Action
The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione likely involves interactions with molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, potentially inhibiting or modulating the activity of enzymes involved in nucleotide metabolism. The benzyl and chlorobenzyl groups may enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7 and 8
The following analogs highlight key structural differences and their implications:
Key Observations :
- Piperazine vs.
- Methyl vs. Chloro Substitution : The 4-methylbenzyl group in increases lipophilicity relative to the 2-chlorobenzyl group, which could influence membrane permeability.
Physicochemical and Spectral Comparisons
- Melting Points: Compound 20 () exhibits a lower melting point (230°C) compared to another analog (333°C), likely due to reduced crystallinity from the styryl group.
- NMR Profiles :
- The target compound’s 2-chlorobenzyl group would generate distinct aromatic splitting patterns (e.g., ortho-substitution) compared to the para-substituted analogs in .
- Piperidine-related protons (e.g., CH2-N in the 4-benzylpiperidinylmethyl group) may appear as broad singlets in DMSO-d6, contrasting with piperazine’s sharper signals in .
Biological Activity
The compound 8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 851938-88-0) is a purine derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on various studies, highlighting its pharmacological properties and mechanisms of action.
- Molecular Formula : C27H31ClN5O2
- Molecular Weight : 493.0 g/mol
- Structure : The compound features a purine scaffold with piperidine and chlorobenzyl substituents, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities including:
- Antimicrobial effects
- Enzyme inhibition
- Potential therapeutic applications in neurological disorders
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of piperidine derivatives. For instance, compounds similar to the one in focus have shown significant antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The presence of the piperidine moiety is often linked to enhanced antimicrobial efficacy .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and urease, both of which are important in various physiological processes and disease states . The inhibition of AChE is particularly relevant for treating neurodegenerative diseases.
Table: Enzyme Inhibition Activities
| Enzyme | Inhibition Activity | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibition | |
| Urease | Moderate Inhibition |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Binding Affinity : Molecular docking studies indicate that the compound may bind effectively to target proteins involved in neurotransmission and bacterial metabolism.
- Structural Modifications : Variations in substituents on the piperidine ring influence the potency and selectivity of the compound's action against different biological targets .
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized piperidine derivatives demonstrated that compounds with similar structures exhibited potent antimicrobial activities compared to standard antibiotics. The results indicated a structure-activity relationship where specific modifications enhanced efficacy against bacterial strains .
Case Study 2: Neurological Applications
Research into piperidine derivatives has highlighted their potential as therapeutic agents for neurological conditions. The ability of these compounds to inhibit AChE suggests they could be beneficial in treating Alzheimer's disease and other cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
